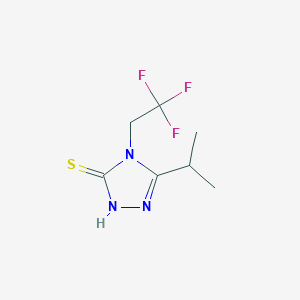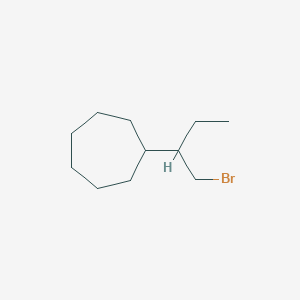
(1-Bromobutan-2-yl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromobutan-2-yl)cycloheptane: is an organic compound with the molecular formula C11H21Br It is a derivative of cycloheptane, where a bromobutane group is attached to the second carbon of the cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cycloheptane typically involves the bromination of butan-2-ylcycloheptane. One common method is the free-radical bromination, where butan-2-ylcycloheptane is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light. This reaction selectively introduces a bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromobutan-2-yl)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like DMSO or acetone.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of butan-2-ylcycloheptanol, butan-2-ylcycloheptanenitrile, or butan-2-ylcycloheptanamine.
Elimination: Formation of butenylcycloheptane.
Oxidation: Formation of butan-2-one-cycloheptane.
Applications De Recherche Scientifique
Chemistry: (1-Bromobutan-2-yl)cycloheptane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of (1-Bromobutan-2-yl)cycloheptane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1-Bromobutane: A simple alkyl bromide used in various organic reactions.
Cycloheptane: A cyclic hydrocarbon with similar ring strain and stability.
Butan-2-ylcycloheptane: The non-brominated precursor of (1-Bromobutan-2-yl)cycloheptane.
Uniqueness: this compound is unique due to the presence of both a cycloheptane ring and a bromobutane group. This combination imparts distinct reactivity and potential applications compared to its individual components. The bromine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-bromobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
Clé InChI |
RTPSLKYARCRTNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CBr)C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


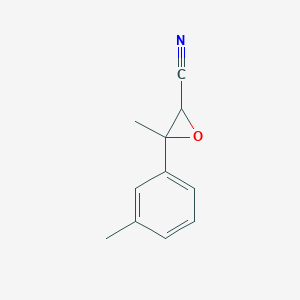
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

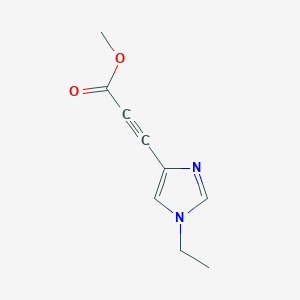
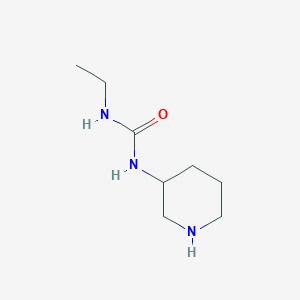
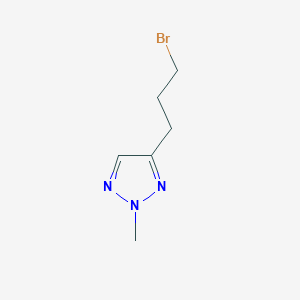
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
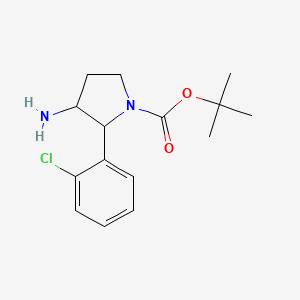
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

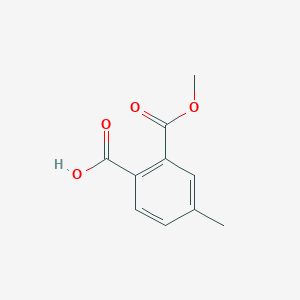
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
